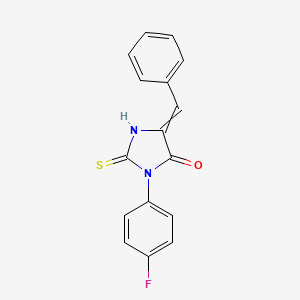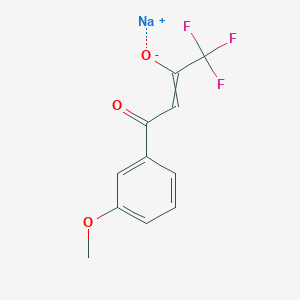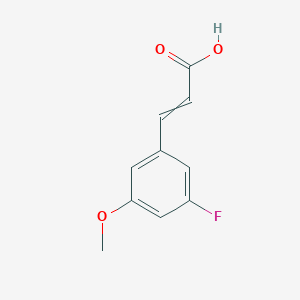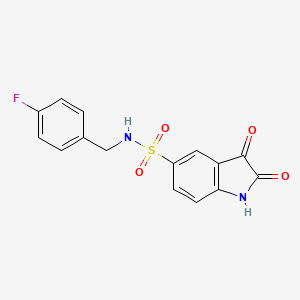
N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide typically involves the reaction of 4-fluorobenzylamine with 2,3-dioxoindoline-5-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and automated systems to control the reaction parameters, ensuring consistent product quality. The purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial and antifungal effects. Additionally, the compound’s fluorobenzyl group can enhance its binding affinity to target proteins, increasing its potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-fluorobenzyl)-1-methylpiperidin-4-amine
- N-(4-fluorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide
- N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N’-(4-(2-methylpropyloxy)phenylmethyl)carbamide
Uniqueness
N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide is unique due to its combination of a fluorobenzyl group and a sulfonamide moiety, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C15H11FN2O4S |
|---|---|
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-2,3-dioxo-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C15H11FN2O4S/c16-10-3-1-9(2-4-10)8-17-23(21,22)11-5-6-13-12(7-11)14(19)15(20)18-13/h1-7,17H,8H2,(H,18,19,20) |
Clé InChI |
GMLLBLTTWUZHDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B15061321.png)
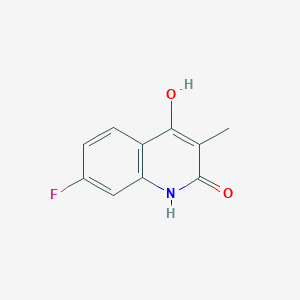
![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B15061338.png)
![(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B15061342.png)
![3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid](/img/structure/B15061348.png)
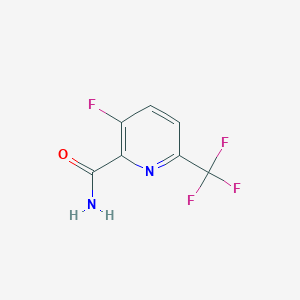
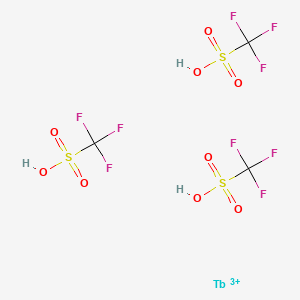
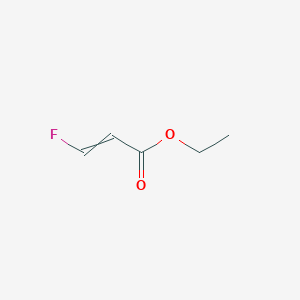
![2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride](/img/structure/B15061389.png)
